molecular formula C14H18N2 B8498594 2-Ethyl-6-(1-piperidinyl)benzonitrile

2-Ethyl-6-(1-piperidinyl)benzonitrile

Cat. No. B8498594
M. Wt: 214.31 g/mol
InChI Key: SKEVWRQPNUKITQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Ethyl-6-(1-piperidinyl)benzonitrile is a useful research compound. Its molecular formula is C14H18N2 and its molecular weight is 214.31 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Ethyl-6-(1-piperidinyl)benzonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Ethyl-6-(1-piperidinyl)benzonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

2-Ethyl-6-(1-piperidinyl)benzonitrile

Molecular Formula

C14H18N2

Molecular Weight

214.31 g/mol

IUPAC Name

2-ethyl-6-piperidin-1-ylbenzonitrile

InChI

InChI=1S/C14H18N2/c1-2-12-7-6-8-14(13(12)11-15)16-9-4-3-5-10-16/h6-8H,2-5,9-10H2,1H3

InChI Key

SKEVWRQPNUKITQ-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C(=CC=C1)N2CCCCC2)C#N

Origin of Product

United States

Synthesis routes and methods

Procedure details

In an argon-dried 50 mL 3-neck round bottom flask fitted with a magnetic stirring bar, thermometer and septa with argon inlet, anhydrous THF (20 mL) and DIPEA (0.84 mL, 6 mmol, 1.2 eq) were introduced consecutively. The mixture was cooled to −30° C. and 1.6 M n-BuLi solution (3.75 mL, 6 mmol, 1.2 eq) was added dropwise via syringe. After 30 min stirring at −30° C. the in situ generated LDA solution was cooled to −76° C. and HMPA (1.3 mL, 7.5 mmol, 1.5 eq) was added, followed by a solution of 2-methyl-6-piperidinyl-1-ylbenzonitrile (6a, 1.0 g, 5 mmol) in THF (5 mL) which caused a dark coloration of the reaction mixture. The reaction was stirred at −76° C. for 2 h and MeI (0.4 mL, 6.5 mmol, 1.3 eq) was added. Immediately the dark brown solution became slightly yellow, indicating that the alkylation reaction was complete. The reaction was allowed to warm up to RT, quenched with saturated NH4Cl solution (20 mL) and the product was extracted with diethyl ether (3×30 mL). The combined organic extracts were washed with brine, dried over anhydrous sodium sulfate and the solvent was removed under reduced pressure. The crude product was purified by flash chromatography (eluted with 5% EtOAc in hexane) to give pure 2-ethyl-6-piperidin-1-ylbenzonitrile (6b, 0.88 g, 82% yield).
Quantity
3.75 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
1.3 mL
Type
reactant
Reaction Step Three
[Compound]
Name
2-methyl-6-piperidinyl-1-ylbenzonitrile
Quantity
1 g
Type
reactant
Reaction Step Four
Name
Quantity
0.4 mL
Type
reactant
Reaction Step Five
Name
Quantity
5 mL
Type
solvent
Reaction Step Six
Name
Quantity
0.84 mL
Type
reactant
Reaction Step Seven
Name
Quantity
20 mL
Type
solvent
Reaction Step Seven

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